molecular formula C22H27BrN2O3 B4847300 N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B4847300
M. Wt: 447.4 g/mol
InChI Key: FLCVLQSTACTCQV-UHFFFAOYSA-N
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Description

N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have promising effects on muscle growth and bone density.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide involves binding to the androgen receptor and activating anabolic pathways in muscle and bone tissue. This leads to increased muscle growth and bone density.
Biochemical and physiological effects:
Studies have shown that N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and decrease fat mass. It also has a positive effect on insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments is its high selectivity for the androgen receptor. This allows for more precise targeting of muscle and bone tissue. However, one limitation is the lack of long-term safety data, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is its potential for use in the treatment of muscle wasting in conditions such as cancer cachexia. Another area of research is the development of more selective N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide with fewer side effects. Additionally, studies on the long-term safety and efficacy of N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide is a promising compound with potential applications in the field of medicinal chemistry. Its selective anabolic effects on muscle and bone tissue make it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis. Further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a high affinity for the androgen receptor and has selective anabolic effects on muscle and bone tissue. This makes it a promising candidate for the treatment of conditions such as muscle wasting, osteoporosis, and hypogonadism.

properties

IUPAC Name

N-[2-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3/c1-5-8-20(26)24-17-9-6-7-10-18(17)25-21(27)14-28-19-12-11-15(13-16(19)23)22(2,3)4/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCVLQSTACTCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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